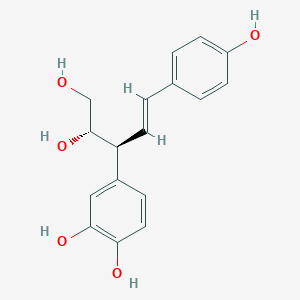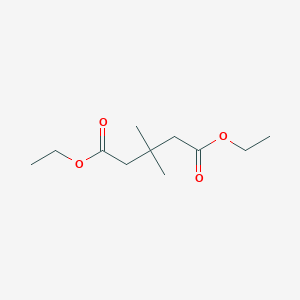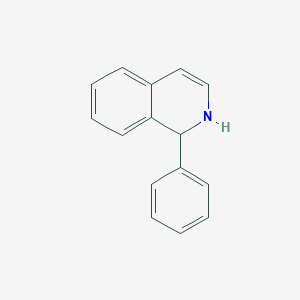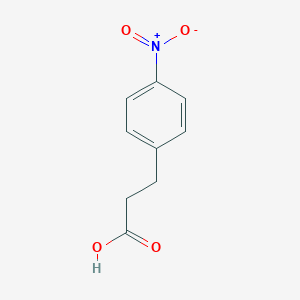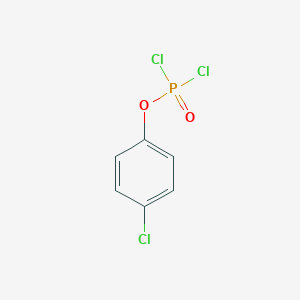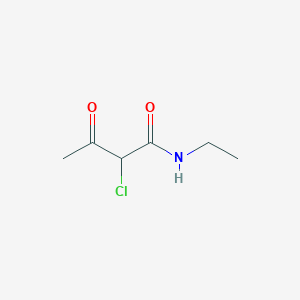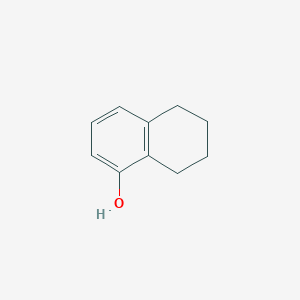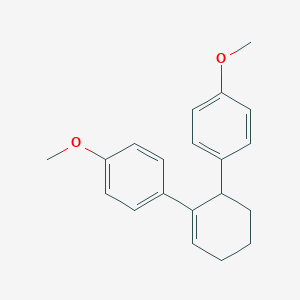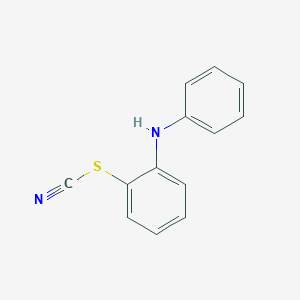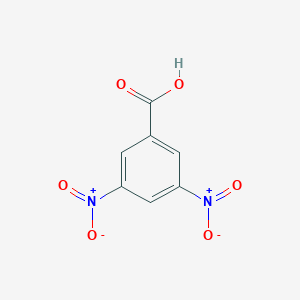![molecular formula C16H12N4O3 B106973 2-[(2-Amino-1-naphthyl)azo]-5-nitrophenol CAS No. 16279-53-1](/img/structure/B106973.png)
2-[(2-Amino-1-naphthyl)azo]-5-nitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Amino-1-naphthyl)azo]-5-nitrophenol, also known as Acid Yellow 17, is a synthetic azo dye commonly used in the textile, paper, and printing industries. It is a water-soluble yellow powder that has been shown to have potential applications in scientific research.
Mechanism Of Action
2-[(2-Amino-1-naphthyl)azo]-5-nitrophenol Yellow 17 works by binding to nucleic acids, specifically DNA and RNA, through intercalation. This binding causes a shift in the absorption spectrum of the dye, allowing for visualization and detection of the nucleic acid.
Biochemical And Physiological Effects
2-[(2-Amino-1-naphthyl)azo]-5-nitrophenol Yellow 17 has been shown to have low toxicity levels in vitro and in vivo studies. However, prolonged exposure to the dye may cause skin irritation and respiratory distress. It is important to handle the dye with caution and follow proper safety protocols.
Advantages And Limitations For Lab Experiments
The advantages of using 2-[(2-Amino-1-naphthyl)azo]-5-nitrophenol Yellow 17 in lab experiments include its high water solubility, low toxicity, and ability to bind to nucleic acids. However, its limitations include its sensitivity to light and potential interference with other chemicals in the sample.
Future Directions
There are several future directions for the use of 2-[(2-Amino-1-naphthyl)azo]-5-nitrophenol Yellow 17 in scientific research. These include its potential use as a fluorescent probe for imaging nucleic acids and as a marker for the detection of DNA damage. Additionally, further studies could investigate the potential applications of 2-[(2-Amino-1-naphthyl)azo]-5-nitrophenol Yellow 17 in medical diagnostics and environmental monitoring.
In conclusion, 2-[(2-Amino-1-naphthyl)azo]-5-nitrophenol Yellow 17 is a synthetic azo dye with potential applications in scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 2-[(2-Amino-1-naphthyl)azo]-5-nitrophenol Yellow 17 has shown promise as a staining agent for nucleic acids and has potential for further research in the fields of medical diagnostics and environmental monitoring.
Synthesis Methods
2-[(2-Amino-1-naphthyl)azo]-5-nitrophenol Yellow 17 is synthesized by the diazotization of 2-amino-1-naphthol followed by coupling with 5-nitro-2-aminophenol in the presence of an acid catalyst. The reaction yields a yellow powder that is soluble in water and has a high purity level.
Scientific Research Applications
2-[(2-Amino-1-naphthyl)azo]-5-nitrophenol Yellow 17 has been used in scientific research as a staining agent for the visualization of DNA and RNA in gel electrophoresis. It has also been used as a pH indicator in biochemical assays and as a tracer in environmental studies.
properties
CAS RN |
16279-53-1 |
|---|---|
Product Name |
2-[(2-Amino-1-naphthyl)azo]-5-nitrophenol |
Molecular Formula |
C16H12N4O3 |
Molecular Weight |
308.29 g/mol |
IUPAC Name |
2-[(2-aminonaphthalen-1-yl)diazenyl]-5-nitrophenol |
InChI |
InChI=1S/C16H12N4O3/c17-13-7-5-10-3-1-2-4-12(10)16(13)19-18-14-8-6-11(20(22)23)9-15(14)21/h1-9,21H,17H2 |
InChI Key |
WRZYJHWPTAYXLG-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2NN=C3C=CC(=CC3=O)[N+](=O)[O-])N |
SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C=C3)[N+](=O)[O-])O)N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2NN=C3C=CC(=CC3=O)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



